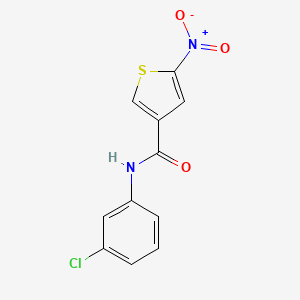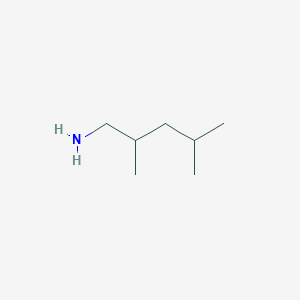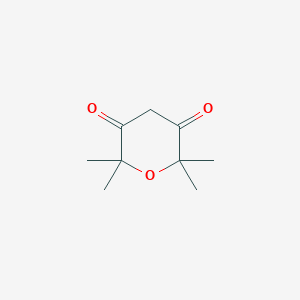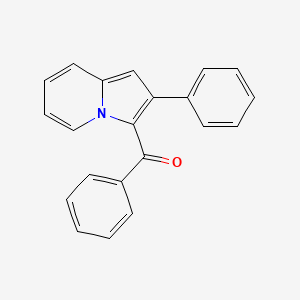
2-Methyloxolane-3-carbaldehyde
Overview
Description
2-Methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C6H10O2 It is a derivative of oxolane, featuring a methyl group at the second position and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst, leading to the formation of the desired oxolane ring structure with an aldehyde functional group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-Methyloxolane-3-carboxylic acid.
Reduction: 2-Methyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyloxolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biochemical pathways.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its reactive aldehyde group.
Mechanism of Action
The mechanism by which 2-Methyloxolane-3-carbaldehyde exerts its effects is primarily through its reactive aldehyde group. This functional group can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, the compound can interact with amino acids, proteins, and enzymes, potentially altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or modification of metabolic intermediates.
Comparison with Similar Compounds
2-Methyltetrahydrofuran (2-MeTHF): A similar compound with a tetrahydrofuran ring structure but lacking the aldehyde group.
2-Methyloxolane: Similar to 2-Methyloxolane-3-carbaldehyde but without the aldehyde functional group.
Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the oxolane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
2-methyloxolane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-6(4-7)2-3-8-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDDLMXKIDIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376757 | |
| Record name | 2-methyloxolane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153448-58-9 | |
| Record name | 2-methyloxolane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,5R)-6-(Cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1652556.png)



![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)


![Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-](/img/structure/B1652567.png)

![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)
